![molecular formula C19H15ClN2O3 B2610282 1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 847464-08-8](/img/structure/B2610282.png)
1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the phenyl and chlorobenzyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxamide group, and the phenyl and chlorobenzyl groups. These functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorobenzyl group could participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic rings could affect the compound’s solubility, melting point, and boiling point .
Scientific Research Applications
Antiviral Applications
The indole derivatives, which share a similar structural motif with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that “1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” could be explored for its potential as an antiviral agent, particularly in the design of novel treatments for RNA and DNA viruses.
Anticancer Properties
Indole derivatives are also known for their anticancer properties. The presence of the indole nucleus, which is a common feature in many synthetic drug molecules, binds with high affinity to multiple receptors, making it a valuable scaffold for developing new therapeutic agents . Research into similar compounds has led to the discovery of molecules that can treat various types of cancer cells, suggesting that our compound of interest may also hold promise in oncology.
Antimicrobial Activity
Compounds with an indole core have been found to possess antimicrobial properties. This includes activity against a broad spectrum of Gram-positive and Gram-negative bacteria . The structural features of “1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” could be conducive to the development of new antibiotics or disinfectants.
Antioxidant Effects
Indole-based compounds have been identified as potent antioxidants. They play a crucial role in reducing or eliminating free radicals, thereby protecting cells against oxidative damage . This property is particularly important in the prevention of diseases associated with oxidative stress, such as neurodegenerative disorders.
Antidiabetic Potential
The indole scaffold is present in many compounds that exhibit antidiabetic activity. These molecules can modulate various biological pathways involved in glucose metabolism, suggesting that our compound may have applications in managing diabetes or related metabolic syndromes .
Antimalarial and Antileishmanial Activities
Research has demonstrated that certain indole derivatives have antimalarial and antileishmanial activities. These compounds can interfere with the life cycle of the parasites responsible for malaria and leishmaniasis, indicating that “1-((3-chlorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” could be a starting point for the development of new treatments for these diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-7-4-6-14(12-15)13-25-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDJWKRJAUFXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.